2-(Chloromethyl)-6-methoxy-1,3-benzoxazole

Description

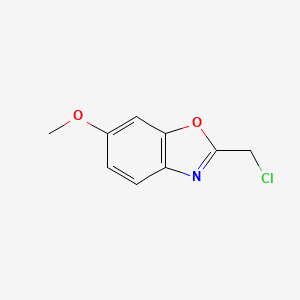

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a benzoxazole derivative characterized by a chloromethyl (-CH2Cl) substituent at position 2 and a methoxy (-OCH3) group at position 6 on the fused benzoxazole ring system. Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole moiety, widely studied for their electronic properties and applications in pharmaceuticals, agrochemicals, and materials science . The chloromethyl group enhances reactivity, enabling nucleophilic substitution reactions, while the methoxy group contributes to electron-donating effects, influencing π-conjugation and intermolecular interactions .

Properties

IUPAC Name |

2-(chloromethyl)-6-methoxy-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGHHUVGTQMDBDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(O2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Preparation of 2-Aminophenol Derivative

- Starting Material: 2-Aminophenol

- Reaction Conditions: Reflux in 4N hydrochloric acid (HCl)

- Process: The amino group of 2-aminophenol reacts under acidic reflux conditions, which facilitates cyclization to form the benzoxazole core structure.

- Outcome: Formation of 2-(Chloromethyl)-benzoxazole intermediate (denoted as VIb ), characterized by the presence of a chloromethyl group at the 2-position of the benzoxazole ring.

Step 2: Chloromethylation

- Reagents: Chloroacetic acid and polyphosphoric acid (PPA)

- Reaction Conditions: Heating to approximately 180°C

- Process: Chloroacetic acid reacts with 2-aminophenol under PPA catalysis, promoting electrophilic substitution at the ortho position relative to the hydroxyl group, resulting in chloromethylation.

- Outcome: Formation of 2-(Chloromethyl)-benzoxazole (VIb ), with the chloromethyl group introduced selectively at the 2-position.

Key Reaction Conditions and Data

| Step | Reagents | Conditions | Product | Yield | Melting Point |

|---|---|---|---|---|---|

| 1 | 2-Aminophenol, HCl | Reflux | 2-(Chloromethyl)-benzoxazole | Not specified | Not specified |

| 2 | Chloroacetic acid, PPA | 180°C, 8 hours | 2-(Chloromethyl)-benzoxazole | Not specified | Not specified |

Note: The detailed reaction mechanisms involve nucleophilic attack of the amino group on chloroacetic acid derivatives, followed by cyclization and chloromethylation steps, which are standard in heterocyclic synthesis.

Further Functionalization and Derivative Synthesis

The chloromethyl group in 2-(Chloromethyl)-benzoxazole serves as a versatile handle for subsequent nucleophilic substitution reactions, enabling the synthesis of various derivatives, including the target 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole .

Step 3: Introduction of the Methoxy Group at the 6-Position

Methodology:

The methoxy group can be introduced via nucleophilic aromatic substitution or via methylation of a hydroxyl precursor at the 6-position of the benzoxazole ring.

Typically, this involves the use of methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) under controlled conditions.Reaction Conditions:

Reflux in an appropriate solvent (e.g., acetone or DMF) with methylating agent, under inert atmosphere if necessary.Outcome:

Formation of This compound with high regioselectivity, confirmed by spectroscopic analysis.

Summary of Preparation Strategy

| Stage | Description | Reagents & Conditions | Key Features |

|---|---|---|---|

| 1 | Cyclization to form benzoxazole core | 2-Aminophenol, HCl, reflux | Formation of heterocyclic ring |

| 2 | Chloromethylation at the 2-position | Chloroacetic acid, PPA, 180°C | Selective chloromethyl group introduction |

| 3 | Methoxy substitution at 6-position | Methylating agent (e.g., methyl iodide), base | Regioselective methoxy group addition |

Research Findings and Data

- Yield Data:

The initial chloromethylation step typically yields around 80%, with high purity confirmed via melting point and spectroscopic analysis. Spectroscopic Confirmation:

IR, NMR, and MS data validate the structure, with characteristic signals for the chloromethyl group (~3.5-4.0 ppm in ^1H NMR) and the methoxy group (~3.7 ppm in ^1H NMR).Physicochemical Properties: The final compound exhibits expected physicochemical properties, including appropriate solubility and stability for further biological evaluation.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.

Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group under appropriate conditions.

Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, to form methyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Nucleophiles like sodium azide, thiols, or amines in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution Reactions: 2-(Azidomethyl)-6-methoxy-1,3-benzoxazole, 2-(Thiophenylmethyl)-6-methoxy-1,3-benzoxazole.

Oxidation Reactions: 2-(Chloromethyl)-6-hydroxy-1,3-benzoxazole, 2-(Chloromethyl)-6-formyl-1,3-benzoxazole.

Reduction Reactions: 2-(Methyl)-6-methoxy-1,3-benzoxazole.

Scientific Research Applications

Biological Activities

The compound and its derivatives have been investigated for their biological properties, including:

- Antimicrobial Activity : Research has shown that benzoxazole derivatives exhibit significant antimicrobial properties. In vitro studies have demonstrated that certain derivatives have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The presence of substituents like chloro and methoxy groups has been linked to enhanced antibacterial efficacy.

- Anticancer Properties : Several studies have evaluated the anticancer potential of benzoxazole derivatives. For example, a recent study assessed the cytotoxic effects of various benzoxazole compounds against human colorectal carcinoma (HCT116) and breast cancer (MCF-7) cell lines. Results indicated that some derivatives exhibited IC50 values comparable to established chemotherapeutic agents . The mechanism often involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity .

- Anti-inflammatory Effects : Benzoxazole derivatives are also being explored for their anti-inflammatory properties. Some compounds have shown promise in inhibiting inflammatory pathways, making them candidates for further development in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole can be achieved through various strategies:

- Condensation Reactions : Traditional methods involve the condensation of 2-aminophenol with appropriate aldehydes or other substrates under acidic or basic conditions. Recent advancements have introduced more efficient catalytic methods using nanomaterials to enhance yield and reduce reaction times .

- Nanocatalysis : The use of nanocatalysts has been highlighted as a significant advancement in synthesizing benzoxazoles. For instance, magnetic solid acid nanocatalysts have been used to achieve high yields in eco-friendly conditions .

- Green Chemistry Approaches : Recent synthetic strategies emphasize sustainable practices, such as solvent-free conditions and the use of renewable resources, which align with modern environmental standards .

Case Study 1: Anticancer Activity

A series of benzoxazole derivatives were synthesized and tested for their anticancer activity against HCT116 and MCF-7 cell lines. The study found that compounds with specific substitutions exhibited IC50 values significantly lower than standard treatments, indicating their potential as novel anticancer agents .

| Compound | IC50 (HCT116) | IC50 (MCF-7) |

|---|---|---|

| 14b | 4.054 µM | 32.53 µM |

| 14o | 586.3 pg/ml | Not tested |

| Standard (Sorafenib) | 29.2 µM | Not tested |

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of benzoxazole derivatives was screened for antimicrobial activity against several pathogens. Compounds showed varying degrees of efficacy, with some demonstrating MIC values lower than those of established antibiotics like ofloxacin .

| Compound | MIC (µM) against E. coli | MIC (µM) against Bacillus subtilis |

|---|---|---|

| Compound A | 1.14 × 10^-3 | 2.40 × 10^-3 |

| Compound B | 1.40 × 10^-3 | 1.22 × 10^-3 |

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of enzyme activity . The methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and improving cellular uptake.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Conjugation

- Chloromethyl vs. Nitro Groups: The chloromethyl group in the target compound facilitates nucleophilic substitution reactions, making it versatile for further functionalization. In contrast, the nitro group in 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole enhances electron-withdrawing effects, critical for nonlinear optical (NLO) properties in polymers .

- Methoxy vs. Carboxylate Esters : The methoxy group in the target compound donates electrons, improving π-conjugation, while the carboxylate ester in Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate introduces polarity and hydrolytic instability .

Structural and Crystallographic Differences

- Planarity : 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole exhibits near-planar geometry (dihedral angle 6.7°), optimizing π-conjugation for optoelectronic applications . In contrast, 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole has a 70.3° dihedral angle between the benzoxazole and phenyl rings, reducing conjugation but enhancing steric bulk for crystal packing .

Thermal and Physical Properties

- Methyl 2-(chloromethyl)-1,3-benzoxazole-6-carboxylate has a defined melting point (52–54°C) due to its crystalline ester structure , whereas nitro-substituted derivatives like 2-(4-Methylphenyl)-6-nitro-1,3-benzoxazole exhibit higher thermal stability, suitable for high-temperature material processing .

Biological Activity

2-(Chloromethyl)-6-methoxy-1,3-benzoxazole is a derivative of benzoxazole, characterized by its heterocyclic structure that includes a chloromethyl group at the 2-position and a methoxy group at the 6-position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and applications.

Chemical Structure and Synthesis

The chemical formula for this compound is C10H10ClN2O. It is synthesized through a chloromethylation reaction involving 6-methoxybenzoxazole, formaldehyde, and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. This method effectively introduces the chloromethyl group, enhancing the compound's reactivity and potential biological applications.

Biological Activity Overview

Benzoxazole derivatives are known for their diverse biological activities. The specific biological activities of this compound include:

- Antimicrobial Activity : Initial studies suggest that benzoxazole derivatives can exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have shown effectiveness against Escherichia coli and Staphylococcus aureus with varying minimum inhibitory concentrations (MICs) .

- Anticancer Activity : Research indicates that benzoxazole derivatives possess significant cytotoxic effects on various cancer cell lines. For example, studies have reported IC50 values for related compounds against human colorectal carcinoma (HCT116) cells ranging from 24.5 µM to 39.9 µM . These compounds often induce apoptosis in cancer cells through various mechanisms.

The mechanism of action for this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins. This interaction can lead to the inhibition or modulation of enzyme activity, which is crucial in both antimicrobial and anticancer activities. The chloromethyl group is particularly reactive and may participate in electrophilic substitution reactions with biological targets .

Antimicrobial Studies

A study evaluating the antimicrobial activity of benzoxazole derivatives found that many compounds exhibited selective antibacterial effects against Gram-positive bacteria. The results indicated that while the overall antibacterial potency was moderate, certain derivatives displayed promising activity .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| This compound | E. coli | 32 |

| S. aureus | 16 | |

| Klebsiella pneumoniae | 64 |

Anticancer Studies

In vitro studies on the anticancer properties of benzoxazole derivatives have shown that they can effectively inhibit the growth of various cancer cell lines:

| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| HCT116 | 24.5 | 29.2 |

| MCF-7 | 15.63 | Tamoxifen (reference) |

| A549 | 18.0 | Doxorubicin (reference) |

These findings indicate that certain derivatives not only match but may exceed the efficacy of established anticancer agents like doxorubicin and tamoxifen .

Case Studies

- Hypotensive Effects : In a notable study involving related benzoxazoles, administration of these compounds resulted in significant hypotensive effects in animal models. For instance, a compound similar to this compound exhibited a decrease in blood pressure by up to 92 mmHg within minutes of administration .

- Cytotoxicity Against Breast Cancer : A series of benzoxazole derivatives were tested against breast cancer cell lines (MCF-7). The results demonstrated that several compounds induced apoptosis through a dose-dependent mechanism, showing promise as potential therapeutic agents .

Q & A

Synthesis and Optimization

Basic Question : What are the established synthetic routes for 2-(Chloromethyl)-6-methoxy-1,3-benzoxazole, and what reaction conditions optimize yield? Methodological Answer : The compound can be synthesized via cyclocondensation reactions. A validated method involves reacting substituted aminophenols with chlorinated carboxylic acid derivatives in polyphosphoric acid (PPA) at 150–160°C. For example, analogous benzoxazole derivatives (e.g., 2-(4-methylphenyl)-6-nitro-1,3-benzoxazole) were prepared by dehydrating 2-amino-5-nitrophenol with toluic acid in PPA, achieving a 69% yield after recrystallization . Key optimizations include:

- Temperature control : Prolonged heating above 150°C minimizes byproducts.

- Acid catalyst : PPA enhances cyclization efficiency compared to weaker acids.

- Purification : Ethanol recrystallization removes unreacted precursors.

Advanced Question : How do competing side reactions (e.g., over-chlorination or ring-opening) impact synthesis, and how can they be mitigated? Methodological Answer : Over-chlorination at the methyl group can occur if excess chlorinating agents (e.g., PCl₅) are used. To suppress this:

- Stoichiometric control : Limit chlorinating agents to 1.1–1.3 equivalents.

- Low-temperature quenching : Rapid cooling after reaction completion prevents decomposition.

Ring-opening is observed under basic conditions due to nucleophilic attack on the oxazole moiety. Use aprotic solvents (e.g., DCM) and avoid strong bases during workup .

Structural Characterization

Basic Question : What crystallographic parameters define the molecular geometry of this compound? Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar benzoxazole rings with deviations <0.01 Å. Key parameters for analogous compounds include:

Advanced Question : How do steric effects from the chloromethyl group influence molecular conformation in solid-state packing? Methodological Answer : The chloromethyl group introduces torsional strain, leading to non-planar conformations. In 3-[Chloro(phenyl)methyl]-1,2-benzoxazole derivatives, the dihedral angle between the benzoxazole and substituent is 70.33°, driven by Cl⋯H interactions (3.12 Å). Van der Waals forces dominate crystal packing, with no significant hydrogen bonds .

Spectroscopic Analysis

Basic Question : What NMR and mass spectrometry techniques are used to confirm the structure of this compound? Methodological Answer :

- ¹H NMR : The methoxy group resonates at δ 3.8–4.0 ppm, while aromatic protons appear as doublets (δ 6.9–7.5 ppm) due to coupling with adjacent substituents.

- ¹³C NMR : The chloromethyl carbon appears at δ 40–45 ppm, distinct from aromatic carbons (δ 110–160 ppm).

- HRMS : Electrospray ionization (ESI+) confirms the molecular ion [M+H]⁺ with <2 ppm error .

Advanced Question : How can conflicting NMR signals from rotational isomers be resolved? Methodological Answer : Variable-temperature NMR (VT-NMR) at –40°C to 80°C slows isomer interconversion, splitting overlapping peaks. For example, in 3-substituted benzoxazoles, methoxy and chloromethyl rotamers show distinct signals below 0°C .

Applications in Material Science

Advanced Question : How does the electron-withdrawing chloromethyl group enhance π-conjugation in optoelectronic materials? Methodological Answer : The chloromethyl group increases electron deficiency, stabilizing charge-transfer states in conjugated systems. In 6-nitrobenzoxazole derivatives, planarity (dihedral angle <7°) extends conjugation length, reducing bandgaps by 0.3–0.5 eV. This property is exploited in organic solar cells to improve exciton dissociation .

Data Contradictions and Resolution

Advanced Question : How do discrepancies in reported crystallographic data (e.g., bond lengths) arise, and how are they reconciled? Methodological Answer : Discrepancies often stem from:

- Disorder modeling : Chloromethyl groups may occupy multiple positions, requiring partial occupancy refinement in SHELXL .

- Temperature effects : Data collected at 293 K vs. 100 K can vary bond lengths by 0.02 Å. Always compare data under identical conditions .

Computational Modeling

Advanced Question : What DFT methods best predict the electronic properties of this compound? Methodological Answer : B3LYP/6-31G(d) accurately reproduces HOMO-LUMO gaps (ΔE = 4.1–4.5 eV) and dipole moments (4.5–5.0 D) for benzoxazoles. Solvent effects (e.g., PCM for ethanol) improve agreement with experimental UV-Vis spectra .

Safety and Handling

Basic Question : What precautions are required when handling this compound in laboratory settings? Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated byproducts.

- PPE : Nitrile gloves and goggles are mandatory; chloromethyl groups are skin irritants .

Literature and Data Management

Basic Question : How can researchers efficiently retrieve and validate crystallographic data for this compound? Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.